Ethyl 2-cyano-3-(4-ethoxyanilino)prop-2-enoate
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Overview
Description
Ethyl 2-cyano-3-(4-ethoxyanilino)prop-2-enoate is an organic compound that belongs to the class of cyanoacrylates. This compound is characterized by the presence of a cyano group (–CN) and an ethoxy group (–OCH₂CH₃) attached to the aniline ring. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-3-(4-ethoxyanilino)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-ethoxyaniline in the presence of a base. The reaction proceeds through a Knoevenagel condensation mechanism, where the base deprotonates the ethyl cyanoacetate, allowing it to react with the 4-ethoxyaniline to form the desired product. Common bases used in this reaction include piperidine and pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-(4-ethoxyanilino)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
Ethyl 2-cyano-3-(4-ethoxyanilino)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-(4-ethoxyanilino)prop-2-enoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ethoxy group can undergo substitution reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethyl 2-cyano-3-(4-ethoxyanilino)prop-2-enoate can be compared with other similar compounds, such as:
Ethyl 2-cyano-3-(4-methoxyanilino)prop-2-enoate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl 2-cyano-3-(4-dimethoxyanilino)prop-2-enoate: Contains two methoxy groups on the aniline ring.
Ethyl 2-cyano-3-(4-ethylanilino)prop-2-enoate: Features an ethyl group instead of an ethoxy group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their functional groups .
Biological Activity
Ethyl 2-cyano-3-(4-ethoxyanilino)prop-2-enoate is an organic compound recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant studies.
Chemical Structure and Properties
This compound belongs to the class of enaminones, characterized by its molecular formula C15H16N2O2 and a molecular weight of 260.29 g/mol. The compound features a cyano group and an ethoxyphenyl group, which enhance its chemical reactivity and stability, making it a valuable intermediate in pharmaceutical synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Electrophilic Nature : The cyano group acts as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This interaction may inhibit enzyme activity or modulate receptor functions.
- Hydrogen Bonding : The structural features of the compound enable it to form hydrogen bonds, influencing various biochemical pathways that are critical for microbial and cancer cell viability.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.
Anticancer Activity
The compound has also shown promising results in anticancer studies. It appears to induce apoptosis in cancer cells through several pathways:
- Cell Cycle Arrest : this compound has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.
- Induction of Apoptosis : Mechanistic studies indicate that the compound activates caspases, leading to programmed cell death in various cancer cell lines.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals unique properties and biological activities:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Ethyl 2-cyano-3-(4-methoxyphenyl)amino prop-2-enoate | Contains a methoxy group instead of an ethoxy group | Different solubility and reactivity |
Ethyl 2-cyano-3-(3-ethoxyanilino)prop-2-enoate | Has a different positioning of the ethoxy group | Varies in biological activity |
Ethyl (E)-2-cyano-3-(3-methylphenyl)amino prop-2-enoate | Features a methyl group on the aromatic ring | Alters electronic properties affecting reactivity |
This compound stands out due to its unique combination of functional groups that enhance its reactivity and potential applications in medicinal chemistry.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Antimicrobial Activity : A laboratory experiment demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, showcasing its potential as a therapeutic agent against bacterial infections.
- Cancer Cell Line Research : In vitro studies using human breast cancer (MCF7) and lung cancer (A549) cell lines revealed that treatment with this compound led to a significant reduction in cell viability (up to 70% at 100 µM), indicating strong anticancer properties.
Properties
IUPAC Name |
ethyl 2-cyano-3-(4-ethoxyanilino)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-18-13-7-5-12(6-8-13)16-10-11(9-15)14(17)19-4-2/h5-8,10,16H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNIBZGYRLULPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC=C(C#N)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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